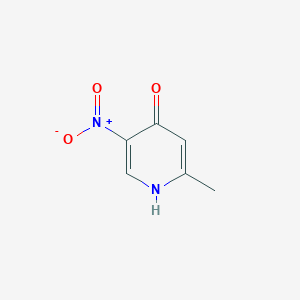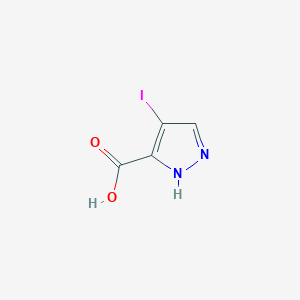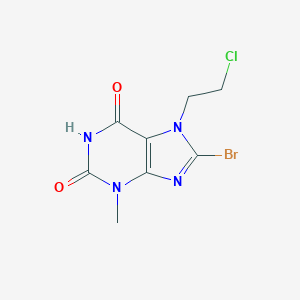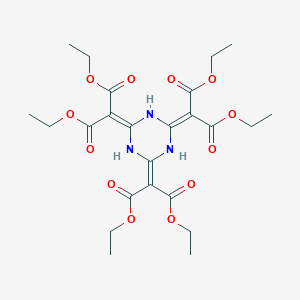
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester, also known as hexaethylhexaazatriphenylenehexacarboxylate (HAT), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HAT is a polycyclic aromatic compound that contains six carboxylic acid groups and six ethyl ester groups. It is a yellowish powder that is soluble in organic solvents and has a melting point of 230-235°C.
Mécanisme D'action
The mechanism of action of HAT is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. HAT has been shown to interact with DNA and disrupt the cell cycle, leading to cell death. In addition, HAT has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
HAT has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. HAT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HAT has several advantages for use in lab experiments, including its stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, HAT also has some limitations, such as its low water solubility, which may limit its use in aqueous environments.
Orientations Futures
There are several future directions for research on HAT, including the development of novel materials and nanomaterials based on HAT, the investigation of its potential as an anticancer agent and drug delivery system, and the exploration of its antioxidant properties for the treatment of oxidative stress-related diseases. In addition, further studies are needed to fully understand the mechanism of action of HAT and its potential applications in various fields.
Méthodes De Synthèse
HAT can be synthesized using various methods, including the reaction of 2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl esteraazatriphenylene with malonic acid in the presence of a catalyst. The reaction produces HAT as a yellowish powder that can be purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
HAT has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, HAT has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In nanotechnology, HAT has been used as a template for the synthesis of nanomaterials, such as metal nanoparticles and carbon nanotubes. In biomedicine, HAT has been investigated for its potential as an anticancer agent and as a drug delivery system.
Propriétés
Numéro CAS |
39945-18-1 |
|---|---|
Nom du produit |
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester |
Formule moléculaire |
C24H33N3O12 |
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
diethyl 2-[4,6-bis(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3,5-triazinan-2-ylidene]propanedioate |
InChI |
InChI=1S/C24H33N3O12/c1-7-34-19(28)13(20(29)35-8-2)16-25-17(14(21(30)36-9-3)22(31)37-10-4)27-18(26-16)15(23(32)38-11-5)24(33)39-12-6/h25-27H,7-12H2,1-6H3 |
Clé InChI |
CXLPQHRVFUIUIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC |
Autres numéros CAS |
39945-18-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



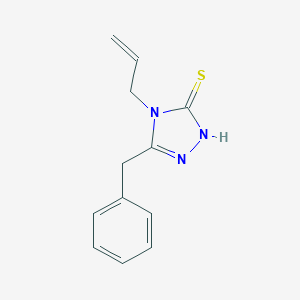
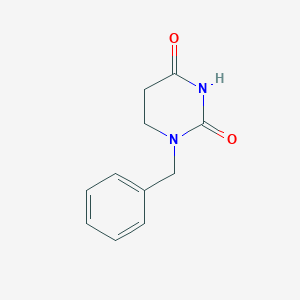
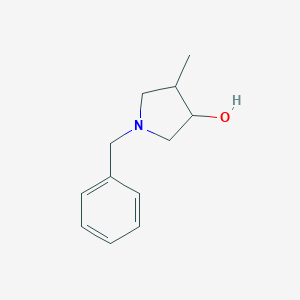
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
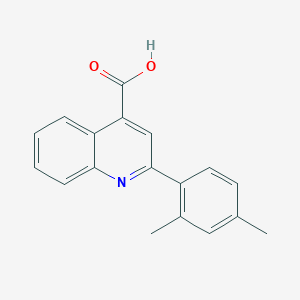
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
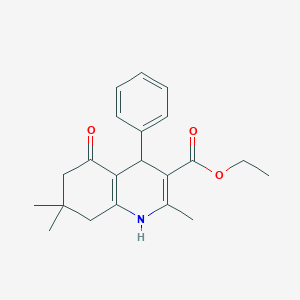
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
